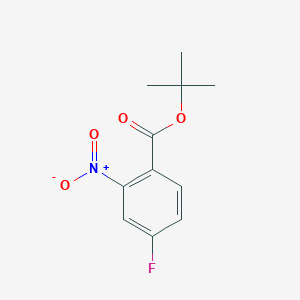

Tert-butyl 4-fluoro-2-nitrobenzoate

説明

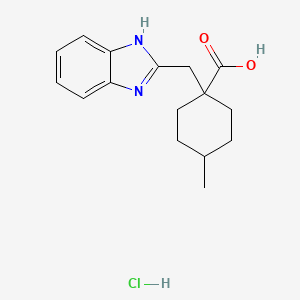

Tert-butyl 4-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 . It has a molecular weight of 241.22 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a solid substance .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-fluoro-2-nitrobenzoate is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-2-nitrobenzoate is a solid substance . The exact values for its density, boiling point, melting point, and flash point are not available .

科学的研究の応用

Organic Synthesis and Molecular Structure : Tretyakov et al. (2019) investigated the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. They detailed the interaction of compounds like octafluorotoluene with tert-butylamine and subsequent oxidation processes. The molecular and crystal structures of the resultant nitroxides were analyzed using X-ray diffraction and ESR data, demonstrating the utility of tert-butyl derivatives in synthesizing complex organic structures with potential applications in material science and molecular engineering (Tretyakov et al., 2019).

Radiolabeled Compounds for Tumor Detection : Joyard et al. (2013) explored the synthesis of new nitroimidazole compounds using silicon-[(18)F]fluorine chemistry. These compounds, which included tert-butyl groups, were developed for detecting tumor hypoxia. The study emphasizes the role of tert-butyl derivatives in creating radiolabeled compounds for potential use in medical diagnostics (Joyard et al., 2013).

Solid-Phase Synthesis of Heterocycles : Křupková et al. (2013) discussed using 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a multireactive building block in the solid-phase synthesis of various heterocyclic scaffolds. This application is significant in drug discovery, highlighting the potential use of similar tert-butyl derivatives in synthesizing a range of biologically active compounds (Křupková et al., 2013).

Development of Supramolecular Systems : Yushkova et al. (2012) synthesized new p-tert-butylthiacalix[4]arenes and investigated their ability to form supramolecular systems. This study is relevant for the development of advanced materials and nanotechnology applications, where tert-butyl derivatives can play a key role in creating complex molecular architectures (Yushkova et al., 2012).

Pharmacological Research : Sanjeevarayappa et al. (2015) conducted a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, focusing on its synthesis, characterization, and biological evaluation. This compound's synthesis and evaluation in the context of antibacterial and anthelmintic activities indicate the relevance of tert-butyl derivatives in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).

Safety and Hazards

作用機序

Target of Action

Tert-butyl 4-fluoro-2-nitrobenzoate is a chemical compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are the reactant molecules in the chemical reactions it is involved in . The compound’s role is to facilitate the formation of new bonds between these reactant molecules, leading to the creation of new chemical compounds .

Mode of Action

The mode of action of Tert-butyl 4-fluoro-2-nitrobenzoate involves its interaction with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, a species that accepts electrons, and forms a bond with a nucleophile, a species that donates electrons . This interaction results in the formation of a new chemical bond and the creation of a new compound .

Biochemical Pathways

Tert-butyl 4-fluoro-2-nitrobenzoate is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is part of a larger biochemical pathway that involves the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of complex organic compounds from simpler precursors .

Pharmacokinetics

As a chemical reagent used in laboratory settings, it is typically handled and stored under controlled conditions to ensure its stability and effectiveness . Its bioavailability, or the extent and rate at which it enters systemic circulation, is likely to be influenced by these conditions as well as the specific experimental setup .

Result of Action

The result of the action of Tert-butyl 4-fluoro-2-nitrobenzoate is the formation of new chemical compounds through the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of carbon-carbon bonds, a key process in the synthesis of complex organic compounds . On a molecular level, this involves the transfer of electrons between the compound and its reactant molecules, leading to the formation of new chemical bonds .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-fluoro-2-nitrobenzoate are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a suitable catalyst, and the pH of the reaction medium . For instance, the compound is typically stored in a refrigerator to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reaction that the compound is involved in requires the presence of a palladium catalyst .

特性

IUPAC Name |

tert-butyl 4-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPJOUWLXCECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluoro-2-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)